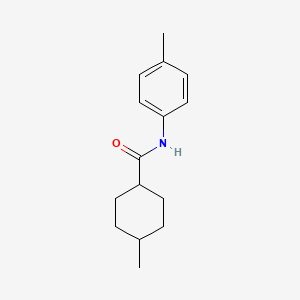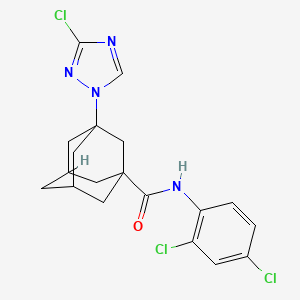![molecular formula C20H12ClFN4O3 B11107872 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11107872.png)
4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol typically involves a condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The reaction is carried out in a methanolic medium at room temperature. The resulting Schiff base ligand is then purified and characterized using various analytical techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Materials Science:
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which enhances its biological activity. These complexes can interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . Additionally, the compound’s Schiff base structure allows it to act as a ligand, binding to various enzymes and proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenol: Shares a similar aromatic structure but lacks the benzimidazole and nitro groups.
4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)phenol: Similar structure but without the nitro group.
Uniqueness
4-Chloro-2-({[2-(4-fluorophenyl)-1H-1,3-benzimidazol-5-yl]imino}methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12ClFN4O3 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H12ClFN4O3/c21-13-7-12(19(27)18(8-13)26(28)29)10-23-15-5-6-16-17(9-15)25-20(24-16)11-1-3-14(22)4-2-11/h1-10,27H,(H,24,25) |
InChI Key |
BNQHIUOACVXDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide](/img/structure/B11107793.png)
![ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11107803.png)


![N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11107815.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)
![(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11107820.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide](/img/structure/B11107825.png)

![7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11107834.png)
![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11107846.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11107853.png)

